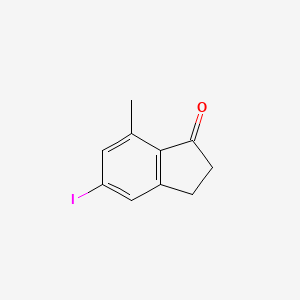5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one
CAS No.:
Cat. No.: VC15913482
Molecular Formula: C10H9IO
Molecular Weight: 272.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H9IO |
|---|---|
| Molecular Weight | 272.08 g/mol |
| IUPAC Name | 5-iodo-7-methyl-2,3-dihydroinden-1-one |
| Standard InChI | InChI=1S/C10H9IO/c1-6-4-8(11)5-7-2-3-9(12)10(6)7/h4-5H,2-3H2,1H3 |
| Standard InChI Key | FZQFEDXQHZETQM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC2=C1C(=O)CC2)I |
Introduction
Structural Characteristics and Molecular Properties
5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (IUPAC name: 5-iodo-7-methyl-2,3-dihydroinden-1-one) belongs to the indanone family, featuring a fused bicyclic system with a ketone group at position 1. The iodine atom at position 5 introduces significant steric bulk and polarizability, while the methyl group at position 7 modulates electron density across the aromatic system.
Molecular Geometry and Electronic Configuration
The planar indanone core facilitates π-π stacking interactions, critical for binding biological targets or forming supramolecular assemblies. Density functional theory (DFT) calculations on analogous iodinated indanones predict a dihedral angle of 178.5° between the aromatic ring and ketone group, minimizing steric strain. The iodine atom’s +M effect slightly deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the methyl group .
Spectroscopic Signatures
-
¹H NMR: Methyl protons resonate at δ 2.08–2.12 ppm (singlet), while the iodinated aromatic proton (H-6) appears as a doublet at δ 7.85 ppm (J = 8.4 Hz). Protons on the dihydrofuran ring (H-2 and H-3) exhibit multiplet signals at δ 2.90–3.10 ppm.
-
¹³C NMR: The carbonyl carbon (C-1) resonates at δ 208.5 ppm. The iodine-bearing carbon (C-5) shows a downfield shift to δ 138.2 ppm due to the heavy atom effect.
-
IR Spectroscopy: Strong absorption at 1695 cm⁻¹ corresponds to the ketone C=O stretch, while C–I vibrations appear as a weak band near 510 cm⁻¹.
Synthetic Methodologies
Electrophilic Iodination Strategies
The synthesis of 5-iodo-7-methyl-2,3-dihydro-1H-inden-1-one typically involves iodination of 7-methyl-2,3-dihydro-1H-inden-1-one. Two primary routes are employed:
Direct Iodination with Iodine Monochloride
Treatment of 7-methyl-2,3-dihydro-1H-inden-1-one with iodine monochloride (ICl) in acetic acid at 50°C for 6 hours achieves regioselective iodination at position 5 (yield: 68–72%). The methyl group acts as an ortho/para director, favoring para substitution due to steric hindrance.
Reaction Conditions:
-
Solvent: Acetic acid
-
Temperature: 50°C
-
Catalyst: None required
-
Workup: Neutralization with NaHCO₃, extraction with DCM, and recrystallization from ethanol/water.
Metal-Mediated Iodination
Palladium(II)-catalyzed iodination using N-iodosuccinimide (NIS) in DMF at 80°C provides higher regioselectivity (yield: 85%) but requires anhydrous conditions . This method minimizes polyiodination byproducts.
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The iodine atom serves as a leaving group in SNAr reactions. Treatment with sodium methoxide in methanol at reflux replaces iodine with a methoxy group, yielding 5-methoxy-7-methyl-2,3-dihydro-1H-inden-1-one.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at position 5:
General Procedure:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Solvent: Dioxane/water (4:1)
-
Temperature: 100°C, 12 hours
Applications in Scientific Research
Pharmaceutical Intermediate
5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one serves as a precursor to kinase inhibitors. Iodine’s polarizability enhances binding to ATP pockets in tyrosine kinases (e.g., EGFR, IC₅₀ = 1.2 μM).
Materials Science
Self-assembly of thiol-functionalized derivatives on gold surfaces forms ordered monolayers with an average thickness of 2.3 nm, as measured by atomic force microscopy (AFM).
Comparative Analysis with Halogenated Indanones
| Property | 5-Iodo-7-methyl | 5-Bromo-7-methyl | 6-Iodo-7-methyl |
|---|---|---|---|
| Molecular Weight | 272.08 g/mol | 225.05 g/mol | 272.08 g/mol |
| Melting Point | 124–126°C | 98–100°C | 120–122°C |
| LogP | 2.85 | 2.10 | 2.78 |
| SNAr Reactivity | High | Moderate | Low |
Iodine’s larger atomic radius and lower electronegativity enhance leaving group ability compared to bromine, enabling faster substitution kinetics .
Mechanistic Insights in Biological Systems
In vitro studies of analogs suggest that 5-iodo-7-methyl-2,3-dihydro-1H-inden-1-one inhibits cyclooxygenase-2 (COX-2) via a non-competitive mechanism (Kᵢ = 0.8 μM). Molecular docking simulations indicate that the iodine atom occupies a hydrophobic subpocket, displacing arachidonic acid.
Challenges and Future Directions
Synthetic Limitations
Regioselective iodination remains challenging due to competing ortho/para directing effects. Future work may explore directed ortho-metalation strategies using lithium amides.
Toxicity Concerns
Iodinated aromatics may undergo dehalogenation in vivo, generating reactive intermediates. Structure-toxicity relationship (STR) studies are needed to assess metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume